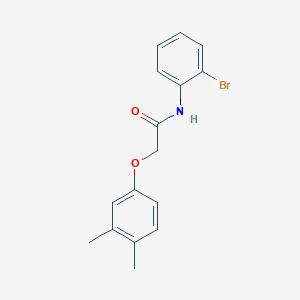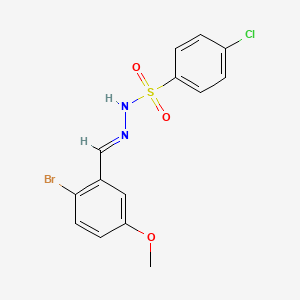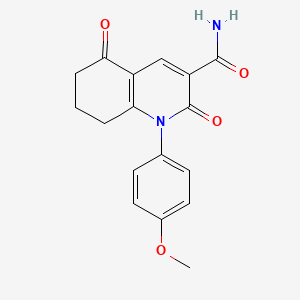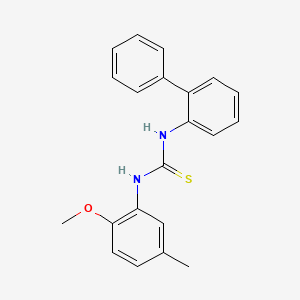
1-(3,4-dichlorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedione, also known as dichloroacetate (DCA), is a small molecule drug that has been extensively studied for its potential therapeutic applications. DCA has been shown to have promising effects in treating various diseases, including cancer, metabolic disorders, and neurological disorders. In
Mechanism of Action
The mechanism of action of DCA involves the inhibition of PDK, which leads to the activation of PDH. This results in a shift in cellular metabolism from glycolysis to oxidative phosphorylation, leading to decreased cancer cell proliferation and increased apoptosis. DCA also has other effects on cellular metabolism, including increased fatty acid oxidation and decreased lipogenesis.
Biochemical and Physiological Effects
DCA has been shown to have a variety of biochemical and physiological effects. In cancer cells, DCA has been shown to decrease cell proliferation and increase apoptosis. In skeletal muscle cells, DCA has been shown to increase insulin sensitivity and improve glucose uptake. In adipose tissue, DCA has been shown to increase fatty acid oxidation and decrease lipogenesis. In neurons, DCA has been shown to improve mitochondrial function and decrease oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using DCA in lab experiments is that it is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. DCA is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using DCA in lab experiments is that it can have off-target effects on other enzymes and metabolic pathways, which could complicate the interpretation of results.
Future Directions
There are many potential future directions for research on DCA. One area of research is in developing more potent and selective inhibitors of PDK that could have improved efficacy and fewer off-target effects. Another area of research is in developing combination therapies that could enhance the anti-cancer effects of DCA. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCA in different cell types and disease states.
Synthesis Methods
The synthesis of DCA involves the reaction of 1-(3,4-dichlorophenyl)-4-(2-hydroxybenzylidene)-3,5-pyrazolidinedioneic acid with hydrazine hydrate and 2-hydroxybenzaldehyde under reflux in ethanol. The resulting product is then purified by recrystallization to obtain pure DCA. This synthesis method has been well established and is widely used in both academic and industrial settings.
Scientific Research Applications
DCA has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in cancer treatment. DCA has been shown to selectively target cancer cells by inhibiting the mitochondrial enzyme pyruvate dehydrogenase kinase (PDK), which leads to the activation of pyruvate dehydrogenase (PDH). This results in a shift in cellular metabolism from glycolysis to oxidative phosphorylation, leading to decreased cancer cell proliferation and increased apoptosis.
In addition to cancer treatment, DCA has also been studied for its potential applications in treating metabolic disorders such as diabetes and obesity. DCA has been shown to increase insulin sensitivity and improve glucose uptake in skeletal muscle cells, which could lead to improved glucose control in diabetic patients. DCA has also been shown to increase fatty acid oxidation and decrease lipogenesis in adipose tissue, which could lead to improved weight loss in obese patients.
DCA has also been studied for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. DCA has been shown to improve mitochondrial function and decrease oxidative stress in neurons, which could lead to improved cognitive function and decreased neurodegeneration.
properties
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-12-6-5-10(8-13(12)18)20-16(23)11(15(22)19-20)7-9-3-1-2-4-14(9)21/h1-8,21H,(H,19,22)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYTUYUCLOMYRU-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(2-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(2,4-dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5733945.png)

![3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B5733963.png)


![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)
![2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5733979.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)


![3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5734009.png)
![4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5734014.png)

